1H-Indazol-3-amine

PDK1 Kinase Inhibition Scaffold Optimization

The 1H-Indazol-3-amine scaffold is not interchangeable. Generic indazole substitutions risk potency cliffs: this regioisomer shows >800-fold PDK1 selectivity. For FGFR1, it delivers sub-10 nM inhibitors (IC50=2.9 nM). In c-Met, the 3-aminoindazole core achieves 1.8 nM enzymatic potency with superior cellular activity that 3-amino-benzo[d]isoxazole cannot match. For Bcr-Abl T315I, it enables single-digit nM mutant inhibition with sub-nM wild-type potency—critical for overcoming imatinib resistance. Choose the validated 1H-Indazol-3-amine core to avoid optimization dead ends.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 874-05-5
Cat. No. B189251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazol-3-amine
CAS874-05-5
Synonyms1H-indazol-3-amine
1H-indazole-3-amine
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)N
InChIInChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)
InChIKeyYDTDKKULPWTHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazol-3-amine (CAS 874-05-5): A Privileged Scaffold in Kinase Inhibitor Development and Beyond


1H-Indazol-3-amine (CAS 874-05-5) is a heterocyclic organic compound belonging to the indazole class, characterized by a benzene ring fused to a pyrazole ring with an amino group at the 3-position. This scaffold is widely recognized as a 'privileged structure' in medicinal chemistry due to its versatility in drug design, serving as a key intermediate for the synthesis of numerous bioactive compounds, particularly those targeting various protein kinases for anticancer therapy [1]. Its core structural features—including the hydrogen bond donor/acceptor capability of the 3-amino group and the planar aromatic system—enable effective interaction with the ATP-binding hinge region of many kinases, making it a fundamental building block for developing targeted covalent and reversible inhibitors [2].

Why Generic 1H-Indazole or Simple Amino-Heterocycle Substitution Fails: The Critical Role of 3-Amino Regiochemistry and Scaffold Identity


Procurement decisions based on generic 'indazole' or simple 'amino-heterocycle' substitutions (e.g., 1H-indazole, 3-amino-pyrazole) are inherently risky due to profound, quantifiable differences in biological activity stemming from regiochemistry and scaffold identity. While the unsubstituted 1H-indazole core exhibits weak inhibition of carbonic anhydrase (Ki in millimolar range) [1], the precise placement of an amino group at the 3-position of the indazole ring is critical for potent kinase inhibition, as demonstrated by the stark contrast in PDK1 activity: 1H-indazol-3-amine shows an IC50 of 311,000 nM, which is >800-fold weaker than a simple 4-(4-aminophenyl) substitution (IC50 = 370 nM) [2][3]. Furthermore, replacing the indazole core with a structurally similar 3-amino-benzo[d]isoxazole leads to divergent selectivity and potency profiles against c-Met kinase, underscoring that even subtle heterocyclic changes drastically alter target engagement and cellular efficacy [4]. These data confirm that the 1H-indazol-3-amine scaffold is not an interchangeable commodity; its unique hydrogen-bonding network and electronic properties are essential for achieving desired potency and selectivity in downstream applications.

Quantitative Differentiation of 1H-Indazol-3-amine: A Head-to-Head Evidence Guide for Scientific Procurement


PDK1 Inhibition: >800-Fold Potency Gain from Strategic 4-Substitution Over the Parent Scaffold

The unsubstituted 1H-indazol-3-amine scaffold is a very weak inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), with an IC50 of 311,000 nM (311 µM) [1]. This low potency highlights the scaffold's minimal intrinsic activity. However, strategic substitution at the 4-position can dramatically enhance potency. For instance, the derivative 6-(2-amino-4-pyrimidinyl)-1H-indazol-3-amine exhibits an IC50 of 370 nM against PDK1, representing an >800-fold improvement in inhibitory activity over the parent compound [2]. This quantifies the value of the 1H-indazol-3-amine core as a modular platform for potency optimization rather than an active drug entity itself.

PDK1 Kinase Inhibition Scaffold Optimization

FGFR1 Inhibition: 1H-Indazol-3-amine Derivatives Match or Exceed Clinical Candidate Potency

When used as a scaffold, 1H-indazol-3-amine can be optimized to yield FGFR1 inhibitors with potency comparable to the clinical-stage compound AZD4547. The derivative 7n, bearing a 6-(3-methoxyphenyl) substituent on the 1H-indazol-3-amine core, exhibited an enzymatic IC50 of 15.0 nM against FGFR1 [1][2]. Further optimization yielded compound 7r with an IC50 of 2.9 nM, which is in the same low-nanomolar range as AZD4547 (IC50 = 1.8 ± 0.1 nM) [2][3]. This demonstrates that the 1H-indazol-3-amine scaffold can support the development of high-potency inhibitors on par with advanced drug candidates.

FGFR1 Kinase Inhibitors Cancer Therapeutics

c-Met Kinase Inhibition: 3-Aminoindazole Outperforms 3-Amino-benzo[d]isoxazole in Cellular Activity

A direct SAR comparison between the 3-aminoindazole and the structurally analogous 3-amino-benzo[d]isoxazole scaffolds revealed significant differences in c-Met inhibitory activity. The most potent 3-aminoindazole derivative, compound 28a, exhibited an enzymatic IC50 of 1.8 nM and a cellular IC50 of 180 nM on EBC-1 cells [1]. In contrast, the corresponding 3-amino-benzo[d]isoxazole derivatives showed a distinct activity profile, with the most potent compounds achieving IC50s < 10 nM in enzymatic assays but with different cellular potency and selectivity patterns [1]. This head-to-head SAR study directly demonstrates that the 1H-indazol-3-amine core provides a unique and often superior starting point for achieving high cellular potency against c-Met driven cancers compared to its isosteric heterocyclic analog.

c-Met Kinase Inhibitors Non-small cell lung cancer

Bcr-Abl Inhibition: 3-Aminoindazole Scaffold Enables Potent Pan-Inhibition, Including Drug-Resistant Mutants

Derivatives of the 3-aminoindazole scaffold have been shown to achieve picomolar to low nanomolar inhibition of both wild-type Bcr-Abl and its clinically challenging, imatinib-resistant T315I mutant. The diarylamide 3-aminoindazole AKE-72 exhibited IC50 values of <0.5 nM against Bcr-AblWT and 9 nM against Bcr-AblT315I [1]. Another 1H-indazol-3-amine derivative (compound 11a) potently inhibited both Bcr-AblWT and Bcr-AblT315I with IC50 values of 14 nM and 450 nM, respectively [2]. While this data is for optimized derivatives, it powerfully demonstrates that the 1H-indazol-3-amine scaffold can be elaborated to target a notoriously difficult resistance mutation with high potency, a feature not achievable with many alternative scaffolds without the specific hydrogen-bonding capabilities of the 3-aminoindazole core.

Bcr-Abl Chronic Myeloid Leukemia T315I Gatekeeper Mutation

Optimal Research and Industrial Application Scenarios for 1H-Indazol-3-amine (CAS 874-05-5) Based on Comparative Evidence


FGFR1 Inhibitor Development Programs: Scaffold Optimization for Potency and Crystallography

The 1H-indazol-3-amine scaffold is an ideal starting point for developing novel FGFR1 inhibitors. As demonstrated by compound 7n, strategic substitution at the 6-position yields potent inhibitors (IC50 = 15.0 nM) and the resulting co-crystal structure (PDB ID: 4ZSA) provides a validated framework for structure-based drug design [1][2]. Further optimization can achieve sub-10 nM potency (compound 7r, IC50 = 2.9 nM), rivaling the potency of clinical candidates like AZD4547 [1]. This makes it a highly attractive scaffold for both academic and industrial FGFR inhibitor programs.

Chronic Myeloid Leukemia (CML) Research: Targeting Drug-Resistant Bcr-Abl T315I Mutants

For research focused on overcoming imatinib resistance in CML, the 1H-indazol-3-amine scaffold is a high-value strategic choice. As evidenced by AKE-72 and other potent derivatives, this core can be elaborated to achieve single-digit nanomolar inhibition of the problematic Bcr-AblT315I gatekeeper mutant while maintaining sub-nanomolar potency against the wild-type enzyme [1][2]. This unique ability to address a major clinical hurdle makes the scaffold essential for developing next-generation pan-Bcr-Abl inhibitors.

c-Met-Driven Cancer Research: Achieving High Cellular Potency with Favorable Selectivity

In the discovery of c-Met tyrosine kinase inhibitors for non-small cell lung cancer and other malignancies, the 1H-indazol-3-amine scaffold offers a demonstrable advantage over its closest isosteric analog, the 3-amino-benzo[d]isoxazole. Comparative SAR studies show that the 3-aminoindazole core enables the design of compounds with exceptional enzymatic potency (IC50 = 1.8 nM for compound 28a) and, critically, translates into superior cellular antiproliferative activity (IC50 = 180 nM on EBC-1 cells) with a favorable selectivity profile against a panel of receptor tyrosine kinases [1]. This established differentiation justifies its selection for lead optimization in c-Met drug discovery projects.

Novel Heterocycle Synthesis and Late-Stage Functionalization: Divergent Construction of Complex Fused Ring Systems

Beyond its role in kinase inhibitor development, 1H-indazol-3-amine is a versatile building block for synthesizing complex, medicinally relevant heterocycles. Recent advances demonstrate its use in oxidant-controlled, one-pot, metal-free divergent syntheses to create novel pyrrolidone-fused pyrimido[1,2-b]indazole scaffolds [1]. This methodology enables the rapid generation of diverse compound libraries with the potential for aggregation-induced emission (AIE) properties, expanding the utility of the 1H-indazol-3-amine core into materials science and novel probe development. This high synthetic utility further solidifies its value as a strategic procurement for chemical biology and medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.